3-Bromo-5,7-dimethylquinolin-4-amine
Description
3-Bromo-5,7-dimethylquinolin-4-amine is a brominated quinoline derivative characterized by a bromine atom at position 3, methyl groups at positions 5 and 7, and an amino group at position 3. Quinoline derivatives are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities and utility as intermediates in organic synthesis.
Properties
CAS No. |
1209170-28-4 |
|---|---|
Molecular Formula |
C11H11BrN2 |
Molecular Weight |
251.127 |
IUPAC Name |
3-bromo-5,7-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11BrN2/c1-6-3-7(2)10-9(4-6)14-5-8(12)11(10)13/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
XOUMZCBRPWWZNC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=CC(=C2N)Br)C |
Synonyms |
4-Amino-3-bromo-5,7-dimethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and properties of 3-Bromo-5,7-dimethylquinolin-4-amine and related compounds:
Key Observations:
- Substituent Position and Reactivity: The position of bromine and auxiliary groups (e.g., methyl, fluorine, chlorine) significantly influences reactivity. For example, 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine undergoes efficient one-step synthesis due to electron-withdrawing fluorine substituents enhancing electrophilic substitution .
- Steric and Electronic Effects: Methyl groups (electron-donating) in this compound may increase basicity compared to fluorine-substituted analogs (e.g., pKa ~4.84 for the difluoro derivative ).
Physical and Chemical Properties
- Melting/Boiling Points: Fluorinated derivatives exhibit higher predicted boiling points (e.g., 345°C for 4-Amino-3-bromo-5,7-difluoro-2-methylquinoline ) due to increased molecular polarity.
- Solubility and Stability: Methyl groups in this compound may enhance lipid solubility compared to polar, fluorine-containing analogs.
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